molecular formula C14H11FN2O B5834838 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B5834838
M. Wt: 242.25 g/mol
InChI Key: DWXBFQMGPILNRT-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methoxy groups on the phenyl ring enhances its chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 3-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
  • 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and biological activities. For example, the fluoro group in this compound enhances its lipophilicity and metabolic stability compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBFQMGPILNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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